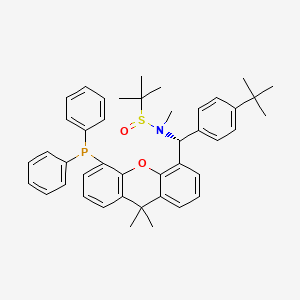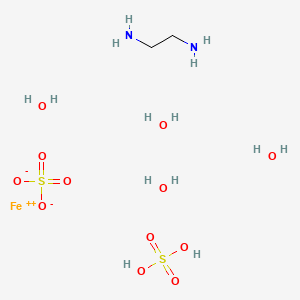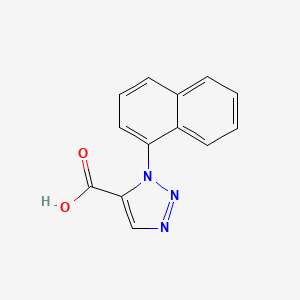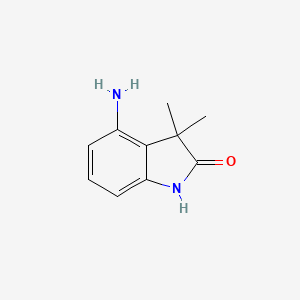
4-Amino-3,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,3-dimethylindolin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O. It is a derivative of indolin-2-one, featuring an amino group at the 4-position and two methyl groups at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethylindolin-2-one typically involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethyl acetate at 70°C for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on activated carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: The primary product is this compound.
Substitution: A wide range of substituted indolin-2-one derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3,3-dimethylindolin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its amino and indolin-2-one moieties. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the amino group at the 4-position.
6-Amino-3,3-dimethylindolin-2-one: The amino group is at the 6-position instead of the 4-position.
3,3-Dimethyl-5-nitroindolin-2-one: Contains a nitro group instead of an amino group.
Uniqueness
4-Amino-3,3-dimethylindolin-2-one is unique due to the presence of the amino group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
4-amino-3,3-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHUPEWUJAZQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC=C2NC1=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
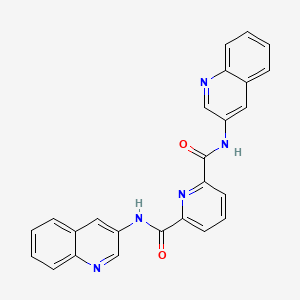

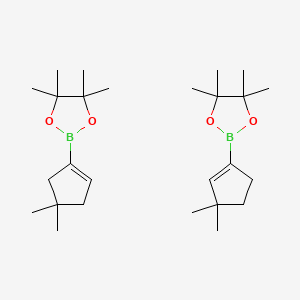
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

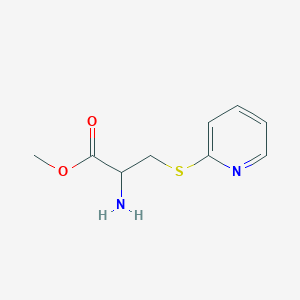
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
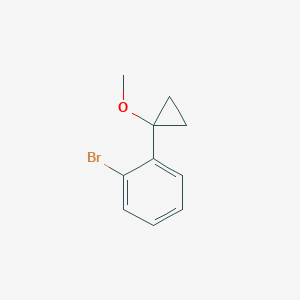
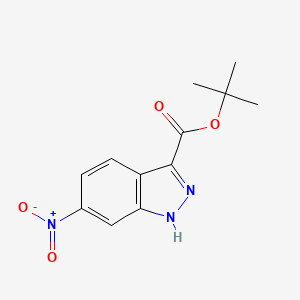
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
